mPEG6-CH2COOH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of mPEG6-CH2COOH typically involves the reaction of methoxy-polyethylene glycol (m-PEG) with a carboxylating agent. One common method is the reaction of m-PEG with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

mPEG6-CH2COOH undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.

Common Reagents and Conditions

EDC and HATU: Used as activators for amide bond formation.

Sulfuric Acid and p-Toluenesulfonic Acid: Used as catalysts for esterification reactions.

Major Products

Amides: Formed from the reaction with primary amines.

Applications De Recherche Scientifique

Bioconjugation

mPEG6-CH2COOH serves as a crucial linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In ADCs, it facilitates the attachment of cytotoxic agents to antibodies, enhancing the targeted delivery of drugs to cancer cells. The hydrophilic nature of this compound improves the solubility and stability of these conjugates in biological environments .

Case Study:

A study demonstrated that the incorporation of this compound in ADCs significantly improved pharmacokinetic properties and therapeutic efficacy compared to non-PEGylated counterparts .

Drug Delivery Systems

The compound is extensively used in the development of drug delivery systems. Its ability to form stable micelles and liposomes allows for effective encapsulation and controlled release of therapeutic agents. This property is particularly beneficial in enhancing the bioavailability of poorly soluble drugs .

Data Table: Drug Delivery Applications

| Application Type | Description | Benefits |

|---|---|---|

| Micelles | Self-assembled structures for drug encapsulation | Improved solubility |

| Liposomes | Bilayer vesicles for drug delivery | Targeted delivery |

| Hydrogels | Polymer networks for sustained release | Controlled release kinetics |

Nanotechnology

In nanotechnology, this compound is employed to modify nanoparticles, improving their biocompatibility and stability. This modification enhances the performance of nanoparticles in drug delivery systems and imaging applications .

Case Study:

Research has shown that PEGylated nanoparticles exhibit prolonged circulation times in vivo due to reduced immune recognition, leading to enhanced therapeutic outcomes .

Mécanisme D'action

mPEG6-CH2COOH exerts its effects primarily through its terminal carboxylic acid group, which can form covalent bonds with other molecules. This allows it to act as a linker, facilitating the conjugation of different molecules. In the case of ADCs, this compound links the antibody to the cytotoxic drug, enabling targeted drug delivery. In PROTACs, it connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein, promoting the degradation of the target protein through the ubiquitin-proteasome system .

Comparaison Avec Des Composés Similaires

Similar Compounds

m-PEG7-CH2CH2COOH: Another PEG-based linker with a similar structure but with an additional ethylene group.

m-PEG5-CH2COOH: A shorter PEG linker with five ethylene glycol units.

m-PEG12-CH2COOH: A longer PEG linker with twelve ethylene glycol units

Uniqueness

mPEG6-CH2COOH is unique due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in drug delivery and bioconjugation, where the linker length can significantly impact the efficacy and stability of the final product .

Activité Biologique

mPEG6-CH2COOH, a derivative of polyethylene glycol (PEG), features a terminal carboxylic acid group that enhances its reactivity and solubility in aqueous environments. This compound has garnered attention for its potential applications in bioconjugation, drug delivery, and therapeutic development. Below is a detailed examination of its biological activity, including synthesis methods, reactivity, and case studies.

- Molecular Weight : 310.3 g/mol

- Molecular Formula : C13H26O8

- CAS Number : 16142-03-3

- Functional Group : Carboxylic Acid

The presence of the carboxylic acid allows this compound to react with primary amines, forming stable amide bonds when activated by agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

1. Reactivity and Conjugation

This compound is utilized extensively in the PEGylation of proteins and peptides. The hydrophilic nature of PEG enhances the solubility and stability of the conjugated biomolecules, which can lead to improved pharmacokinetic properties. For instance, studies have shown that PEGylation can significantly prolong the circulation time of therapeutic proteins in vivo, as evidenced by the successful PEGylation of interferon-alpha (IFN-α) using mPEG derivatives .

2. Antioxidant and Anti-inflammatory Properties

Research indicates that compounds derived from mPEG have demonstrated antioxidant and anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit nitrite production in LPS-stimulated BV-2 microglia cells, suggesting their potential role in modulating inflammatory responses .

Case Study 1: PEGylation of Therapeutic Proteins

A study highlighted the use of this compound for the PEGylation of IFN-α2b. The results indicated that the mono-PEGylated protein exhibited enhanced stability and prolonged half-life compared to its unmodified counterpart. The study employed various molar ratios during the reaction to optimize the yield of mono-PEGylated protein .

Case Study 2: Evaluation of Biological Activity

In another investigation, mPEG derivatives were tested for their biological activity against bacterial strains. The results showed significant antimicrobial effects, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that this compound could be a valuable component in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Inhibition of nitrite production in BV-2 microglia cells |

| Anti-inflammatory | Reduced inflammation markers in vitro |

| Antimicrobial | Significant activity against E. coli and S. aureus |

| Protein PEGylation | Enhanced pharmacokinetics and stability for therapeutic proteins |

Propriétés

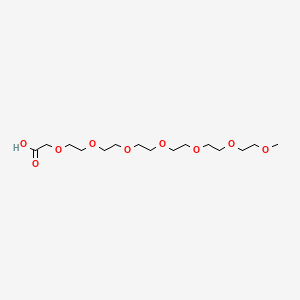

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSXISOALMMMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.